molecular formula C18H12N2O2S B12341914 N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide

N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide

Cat. No.: B12341914
M. Wt: 320.4 g/mol
InChI Key: JYHSWURSIYBOLH-UHFFFAOYSA-N
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Description

N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide is a complex organic compound that features a unique structure combining pyridine, indeno, and thiophene moieties

Preparation Methods

The synthesis of N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiophene rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of different heterocyclic moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H12N2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide

InChI

InChI=1S/C18H12N2O2S/c1-10(21)20-18-15-14(12-4-2-3-5-13(12)16(15)22)17(23-18)11-6-8-19-9-7-11/h2-9H,1H3,(H,20,21)

InChI Key

JYHSWURSIYBOLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=C(S1)C3=CC=NC=C3)C4=CC=CC=C4C2=O

Origin of Product

United States

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